Vancomycin CDP-1

Vue d'ensemble

Description

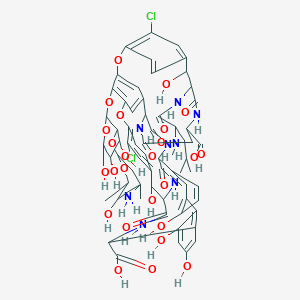

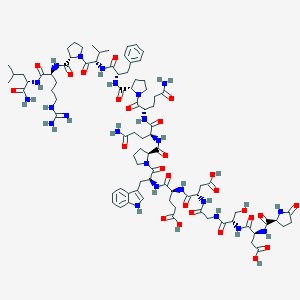

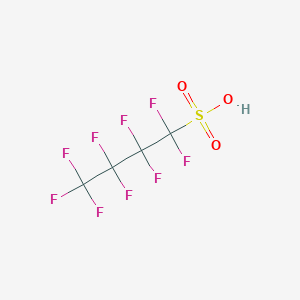

Vancomycin CDP-1 is a degradation product of the antibiotic Vancomycin . It is structurally similar to Vancomycin, with two carboxyl groups, but is biologically inactive . It is formed from Vancomycin by hydrolytic loss of ammonia .

Synthesis Analysis

The synthesis of Vancomycin CDP-1 involves the transformation of Vancomycin through the loss of ammonia . The CDP of Vancomycin have been covalently linked to silica gel in some studies .Molecular Structure Analysis

Vancomycin CDP-1 has a complex molecular structure. It is structurally similar to Vancomycin, with two carboxyl groups . The chemical formula of Vancomycin CDP-1 is C66H74Cl2N8O25 .Chemical Reactions Analysis

Vancomycin CDP-1 is formed from Vancomycin by hydrolytic loss of ammonia . The transformation of Vancomycin to CDP-1 has been studied, but the exact chemical reactions involved in this process are not detailed in the available sources .Applications De Recherche Scientifique

1. Topical Treatment of Osteomyelitis

Vancomycin CDP-1's role in the topical treatment of osteomyelitis has been studied due to its relevance in orthopedics, particularly against methicillin-resistant bacteria. A key concern is the conversion of Vancomycin into CDP-1, which is antimicrobially ineffective. This in vitro study showed that while Vancomycin degrades into CDP-1, it still releases active forms from bone grafts in sufficient concentration for over two weeks (Melicherčík et al., 2014).

2. Detection in Aqueous and Serum Samples

Research on Vancomycin detection includes the development of a sensitive and selective probe for Vancomycin in aqueous and serum samples. This probe, based on a near-infrared squaraine dye conjugated to anthraquinone molecules, responds to Vancomycin's presence with significant fluorescence recovery. Importantly, it is insensitive to Vancomycin CDP-1 (Ng et al., 2018).

3. Release from Bone Grafts and Bone Cement

Another study compared the release of Vancomycin and its CDP-1 from various local antibiotic delivery systems like bone grafts and bone cements. This work highlights the differing concentrations of Vancomycin and its degradation products across various mediums, with implications for their use in orthopedic surgery (Klapková et al., 2019).

4. Use as a Chiral Stationary Phase in Chromatography

The crystalline degradation products of Vancomycin have been used as a chiral stationary phase for liquid chromatography. This application utilizes their structural similarity to Vancomycin but non-biological activity for the resolution of racemic mixtures (Ghassempour et al., 2005).

5. Enantioseparation of Chiral Compounds

Vancomycin CDPs have been used to create a chiral stationary phase for microcolumn liquid chromatography. This approach has shown effectiveness in separating a variety of chiral compounds, such as amino acids and certain pharmaceuticals (Gholami et al., 2009).

Propriétés

IUPAC Name |

49-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMARHJAPWBNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H74Cl2N8O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1450.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vancomycin CDP-1 | |

CAS RN |

55598-85-1 | |

| Record name | Vancomycin CDP-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055598851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)

![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)